molecular formula C15H18O3 B112334 Xanthatin CAS No. 26791-73-1

Xanthatin

Cat. No.: B112334
CAS No.: 26791-73-1
M. Wt: 246.30 g/mol
InChI Key: RBRPTFMVULVGIC-ZTIIIDENSA-N
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Mechanism of Action

Xanthatin: A Comprehensive Review of Its Mechanism of Action

This compound, a natural sesquiterpene lactone, is a major bioactive compound found in the leaves of the Xanthium strumarium (Asteraceae) plant . It has been researched for potential use in the treatment of cancer and autoimmune diseases . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target several proteins, including Tyrosine-protein kinase JAK2, Inhibitor of nuclear factor kappa B kinase beta subunit, and Vascular endothelial growth factor receptor 2 . It also targets Polo-like kinase 1 (PLK1), a protein involved in cell cycle progression .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. For instance, it inhibits the PLK1-mediated cell cycle, leading to cell cycle arrest . It also disrupts the NF-κB pathway, which is critical for controlling cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts the NF-κB pathway, leading to apoptosis . It also inhibits the PLK1-mediated cell cycle progression, causing cell cycle arrest . Furthermore, it has been suggested that this compound triggers the activation of the Wnt/β-catenin pathway .

Result of Action

This compound has significant anti-tumor activity. It induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . It also downregulates Chk1, Chk2, and the phosphorylation of CDC2, contributing to cell cycle arrest . Furthermore, it increases total p53 protein levels, decreases the Bcl-2/Bax ratio, and reduces the expression of procaspase-9 and procaspase-3, triggering the intrinsic apoptosis pathway .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the glandular trichomes of X. strumarium, where this compound accumulates, can vary in their chemical composition depending on their ecological environment . This variation can potentially affect the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthatin can be synthesized through a series of chemical reactions starting from commercially available methyl-furoate . The synthetic pathway involves several steps, including asymmetric catalytic cyclopropanation, ozonolysis, allylation, realdolation, and lactonization . These reactions are carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is typically extracted from the leaves of the Xanthium strumarium plant. The extraction process involves solvent extraction followed by purification steps to isolate this compound in its pure form .

Biological Activity

Xanthatin, a sesquiterpene lactone derived from the leaves of Xanthium strumarium, has garnered attention for its diverse biological activities. This article provides a detailed overview of this compound's biological properties, including its anticancer, anti-inflammatory, and antiparasitic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is classified as a sesquiterpene lactone, a group known for various pharmacological effects. Its molecular formula is C15H18O3C_{15}H_{18}O_3, and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:

Cell LineIC50 (µg/mL)
MDA-MB-231 (Breast)18.67
WiDr (Colon)Not specified
NCI-H417 (Lung)Not specified
Hep-G2 (Liver)13.33

In one study, this compound showed moderate to high cytotoxic activity against these cell lines, indicating its potential for cancer treatment .

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves the activation of caspases, specifically caspase 3/7, leading to programmed cell death in cancer cells. Additionally, this compound has been shown to disrupt redox balance in non-small cell lung cancer cells, further contributing to its anticancer properties .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It inhibits the synthesis of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase, which are key mediators in inflammatory processes. The observed inhibition rates are:

  • PGE2 Synthesis Inhibition : 24% at 100 µg/mL
  • 5-Lipoxygenase Inhibition : 92% at 97 µg/mL

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Antiparasitic Effects

The antiparasitic activity of this compound has been evaluated against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. This compound demonstrated a potent inhibitory effect with an IC50 value of 2.63 µg/mL and a selectivity index of 20, indicating its effectiveness and safety profile compared to conventional treatments .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

Activity TypeTarget/EffectIC50 (µg/mL)Notes
AnticancerMDA-MB-23118.67Cytotoxicity in breast cancer
Hep-G213.33Cytotoxicity in liver cancer
Anti-inflammatoryPGE2 Synthesis-24% inhibition
5-Lipoxygenase-92% inhibition
AntiparasiticTrypanosoma brucei brucei2.63High selectivity index

Properties

IUPAC Name

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-ZTIIIDENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317668
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26791-73-1
Record name (-)-Xanthatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26791-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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